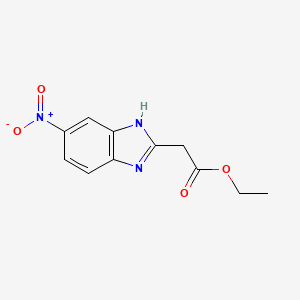
6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester
Cat. No. B598344
Key on ui cas rn:
157688-27-2
M. Wt: 249.226
InChI Key: DDGNMYWCSRXDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05741804
Procedure details


Concentrated nitric acid (5 mL) was added to concentrated sulfonic acid (5 mL) at 0° C., and the solution was cooled thoroughly for an additional 10-15 minutes. Ethyl benzimidazole-2-acetate (Buchi, J.; Zwicky, H.; Aebi, A., Archiv. Der Pharmazie 1960, 293, 758; 1.09 g, 5.34 mmol, 1 equiv.) was added portionwise over several minutes The resulting yellow solution was stirred at 0° C. for 20 minutes then was poured carefully onto cracked ice (100 g). The pH was adjusted to 5 with cold 20% sodium carbonate (50-75 mL) and the mixture was extracted with ethyl acetate (3×50 mL). Drying (sodium sulfate), concentration, and silica gel chromatography (3:2 ethyl acetate/toluene) gave ethyl 5-nitrobenzimidazole-2-acetate (1.23 g, 92%) as a yellow solid. TLC (3:2 ethyl acetate/toluene) Rf 0.44; 1H NMR (400 MHz, CDCl3) δ 8.54 (br s, 1H), 8.21 (dd, J=8.9, 2.1 Hz, 1H), 7.58-7.70 (m, 1H), 4.31 (q, J=7.1 Hz, 2 H), 4.14 (s, 2 H), 1.35 (t, J=7.1 Hz, 3 H); IR (chloroform) 3390, 1727, 1523, 1345, 1309 cm-1 ; MS (ESMS) 250.0 (M+H)+.

[Compound]
Name
sulfonic acid
Quantity
5 mL
Type
reactant
Reaction Step One


[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three


Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][C:6]=1[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C(=O)([O-])[O-].[Na+].[Na+]>>[N+:1]([C:11]1[CH:12]=[CH:13][C:8]2[N:7]=[C:6]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:5][C:9]=2[CH:10]=1)([O-:4])=[O:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
[Compound]
|
Name
|
sulfonic acid
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(NC2=C1C=CC=C2)CC(=O)OCC
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
62.5 (± 12.5) mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 0° C. for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled thoroughly for an additional 10-15 minutes
|
|
Duration
|
12.5 (± 2.5) min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1.09 g, 5.34 mmol, 1 equiv.) was added portionwise over several minutes The resulting yellow solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then was poured carefully
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate (3×50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
(sodium sulfate), concentration, and silica gel chromatography (3:2 ethyl acetate/toluene)
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N=C(N2)CC(=O)OCC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.23 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
